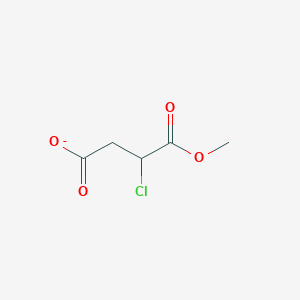
3-Chloro-4-methoxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxy-4-oxobutanoate is an organic compound with a molecular formula of C5H7ClO4 It is a derivative of butanoic acid and contains both chloro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-4-oxobutanoate can be achieved through several methods. One common route involves the alkylation of methyl 4-chloro-3-oxobutanoate with various alkyl halides. For example, the reaction with 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane can yield the corresponding dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate enol ethers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Chloro-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-3-oxobutanoate: This compound is similar in structure but lacks the chloro group.
Methyl 4-chloro-4-oxobutanoate: This compound is similar but does not have the methoxy group.
Uniqueness
3-Chloro-4-methoxy-4-oxobutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and properties. This dual functionality allows for a wider range of chemical transformations and applications compared to its similar compounds.
Properties
CAS No. |
92538-43-7 |
|---|---|
Molecular Formula |
C5H6ClO4- |
Molecular Weight |
165.55 g/mol |
IUPAC Name |
3-chloro-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H7ClO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 |
InChI Key |
MCMLJMMLKJFXBH-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(CC(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















